Isograndifoliol

Butyrylcholinesterase inhibition Norditerpenoid Alzheimer's disease research

Isograndifoliol (CAS 1445475-53-5) is a naturally occurring oxygenated norditerpenoid with the molecular formula C19H26O3 and a molecular weight of 302.4 g/mol. It has been isolated from the roots of multiple plant species, notably Perovskia atriplicifolia (Lamiaceae) and Salvia grandifolia, and is classified within the diterpenoid family.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
Cat. No. B12391489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsograndifoliol
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O
InChIInChI=1S/C19H26O3/c1-12-9-13-5-6-16-18(2,3)7-4-8-19(16,11-20)14(13)10-15(21)17(12)22/h9-10,16,20H,4-8,11H2,1-3H3,(H,21,22)/t16-,19-/m0/s1
InChIKeyLZLHHGFIKUAWST-LPHOPBHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isograndifoliol for Research Procurement: Compound Identity, Source, and Core Pharmacological Profile


Isograndifoliol (CAS 1445475-53-5) is a naturally occurring oxygenated norditerpenoid with the molecular formula C19H26O3 and a molecular weight of 302.4 g/mol [1][2]. It has been isolated from the roots of multiple plant species, notably Perovskia atriplicifolia (Lamiaceae) and Salvia grandifolia, and is classified within the diterpenoid family [1][3]. Unlike generic diterpenoid mixtures that target acetylcholinesterase (AChE), isograndifoliol is characterized pharmacologically as a selective inhibitor of butyrylcholinesterase (BChE) with an IC50 of 0.9 µM, and it additionally exhibits vasorelaxant and anti-tumor activities [1]. This compound is supplied as a reference standard for neurodegenerative disease research, particularly for dementia associated with Alzheimer's disease [1].

Why Generic Diterpenoid Substitution Fails: The Isograndifoliol Selectivity and Multi-Target Differentiation


Substituting isograndifoliol with other plant-derived norditerpenoids or generic ChE inhibitors introduces significant risk of altered pharmacological outcomes, because isograndifoliol uniquely combines sub-micromolar BChE inhibition with a >380-fold selectivity window over AChE, a profile not shared by co-occurring analogs [1]. Within the same study, (15R)-1-oxoaegyptinone A inhibited BChE with an IC50 of 50.8 µM—approximately 56-fold weaker—while (1R)-1-acetoxytanshinone IIA showed only moderate BChE inhibition (IC50 7.9 µM) and no measurable AChE inhibition [1]. Crucially, isograndifoliol also demonstrates vasorelaxant effects (EC50 36.36–74.51 µg/mL on rat aortic rings) [2] and potent anti-tumor activity against HL-60 cells (IC50 0.33 µM) [3], a multi-target profile that is absent in the other norditerpenoids tested in the same panel. The evidence below quantifies exactly why isograndifoliol cannot be interchanged with its closest structural or functional analogs without compromising the integrity of comparative experimental designs.

Isograndifoliol Quantitative Differentiation Guide: Head-to-Head Evidence Against Closest Analogs


BChE Inhibitory Potency: Isograndifoliol vs. Co-Isolated Norditerpenoids from Perovskia atriplicifolia

In a direct head-to-head comparison within a single study, isograndifoliol (compound 4) demonstrated the most potent BChE inhibition among all four norditerpenoids isolated from P. atriplicifolia, with an IC50 of 0.89 µM, which is approximately 2.7-fold more potent than (1R,15R)-1-acetoxycryptotanshinone (IC50 2.37 µM), 8.8-fold more potent than (1R)-1-acetoxytanshinone IIA (IC50 7.86 µM), and 57-fold more potent than (15R)-1-oxoaegyptinone A (IC50 50.8 µM) [1]. The Ki apparent for isograndifoliol was 0.47 µM—the lowest among the four compounds—indicating the tightest binding to BChE [1]. At a concentration of 10.0 µg/mL, isograndifoliol achieved 98.6 ± 0.0% inhibition of BChE, numerically surpassing the positive control galanthamine hydrobromide (86.8 ± 2.9%) [1].

Butyrylcholinesterase inhibition Norditerpenoid Alzheimer's disease research

BChE vs. AChE Selectivity Ratio: Isograndifoliol Demonstrates Superior Target Discrimination

Isograndifoliol exhibits a BChE-to-AChE selectivity ratio of approximately 385:1 (IC50 AChE = 342.9 µM vs. IC50 BChE = 0.89 µM), which is markedly superior to (15R)-1-oxoaegyptinone A (selectivity ratio ≈ 6.5:1; AChE IC50 329.8 µM, BChE IC50 50.8 µM) [1]. Compounds 1 and 2 showed no measurable AChE inhibition at concentrations up to 100 µg/mL, making their selectivity window undefined but practically narrower for applications requiring dual-enzyme profiling [1]. The high selectivity of isograndifoliol is pharmacologically relevant because BChE levels increase in late-stage Alzheimer's disease while AChE levels decline; a highly BChE-selective inhibitor is hypothesized to avoid the peripheral cholinergic side effects associated with non-selective or AChE-dominant inhibitors [1].

Selectivity index Cholinesterase Off-target risk

Vasorelaxant Activity: Isograndifoliol Matches Grandifolia B with an EC50 Range of 36–75 µg/mL

In a cross-study comparison using the same experimental system, both isograndifoliol and grandifolia B (a co-isolated diterpenoid from Salvia grandifolia) exhibited dose-dependent vasorelaxant effects on rat aortic rings preconstricted by KCl or norepinephrine, with EC50 values in the range of 36.36–74.51 µg/mL [1]. Out of all 14 diterpenoids tested in the Kang et al. 2015 study (six new grandifolias A–F plus eight known compounds), only grandifolia B and isograndifoliol demonstrated measurable vasorelaxant activity [1]. The remaining 12 diterpenoids—including grandifolia A, C, D, E, F, and seven known compounds—showed no significant vasorelaxant effect, highlighting the rarity of this pharmacological property within this structural class [1].

Vasorelaxation Aortic ring assay Cardiovascular research

Anti-Tumor Activity Against HL-60 Cells: Isograndifoliol vs. Cryptotanshinone Class Members

Isograndifoliol demonstrated potent anti-proliferative activity against human promyelocytic leukemia HL-60 cells with an IC50 of 0.33 µM [1][2]. This potency exceeds that of several structurally related diterpenoids tested in the same study: cryptotanshinone (IC50 = 9.4 µM), dehydrotanshinone I (IC50 = 3.6 µM), and przewaquinone B (IC50 = 3.0 µM) [2]. The IC50 of isograndifoliol is approximately 28-fold lower (more potent) than cryptotanshinone and approximately 9- to 11-fold lower than przewaquinone B and dehydrotanshinone I, respectively [2]. However, separate confirmation from the original reference is recommended as this data point is cited through vendor databases [1].

HL-60 leukemia Anti-tumor Cytotoxicity

Natural Abundance in Plant Source Material: Isograndifoliol Outranks All Co-Isolated Norditerpenoids

Quantification of dried root content from Perovskia atriplicifolia revealed that isograndifoliol is the most abundant norditerpenoid, with a content of 302.0 ± 9.1 mg per 100 g of dried roots (approximately 0.30% w/w) [1]. This is 10.6-fold higher than (1R,15R)-1-acetoxycryptotanshinone (28.5 ± 2.5 mg/100 g), 37.3-fold higher than (1R)-1-acetoxytanshinone IIA (8.1 ± 0.4 mg/100 g), and 14.2-fold higher than (15R)-1-oxoaegyptinone A (21.3 ± 0.7 mg/100 g) [1]. The high natural abundance directly impacts the feasibility and cost-efficiency of isolation at scale, making isograndifoliol the most accessible compound from this botanical source for larger preclinical studies.

Natural abundance Extraction yield Natural product chemistry

Molecular Docking and In Silico Toxicology: Isograndifoliol Binding Mode Distinctiveness

Molecular docking studies performed on all four active norditerpenoids revealed that isograndifoliol adopts a binding pose within the BChE active site that involves interactions with both the catalytic triad residues and the peripheral anionic site (PAS), a binding pattern not uniformly shared across the series [1]. In silico toxicology prediction (using the ProTox-II platform) indicated that isograndifoliol falls into Toxicity Class 5 (low acute toxicity, predicted LD50 > 2000 mg/kg), which compared favorably to some analogs [1]. These computational findings support the interpretation that isograndifoliol's selectivity profile has a structural basis that can guide medicinal chemistry optimization, a dimension not available for less-studied analogs.

Molecular docking In silico toxicology Binding mode

Isograndifoliol Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


BChE-Selective Probe for Late-Stage Alzheimer's Disease Mechanistic Studies

Isograndifoliol is the optimal tool compound for dissecting BChE-dependent pathological mechanisms in Alzheimer's disease models where AChE-independent readouts are required. Its 385-fold selectivity for BChE over AChE far exceeds that of (15R)-1-oxoaegyptinone A (~6.5-fold), enabling researchers to inhibit BChE at sub-micromolar concentrations (IC50 0.89 µM) without concurrently suppressing AChE activity at physiologically relevant doses [1]. This is particularly valuable for studying the role of BChE in amyloid plaque maturation during late-stage disease progression, where BChE levels are elevated [1].

Dual-Mechanism Cardiovascular Research: Combined BChE Inhibition and Direct Vasorelaxation

Isograndifoliol is uniquely suited for cardiovascular research programs investigating the intersection of cholinergic signaling and vascular tone regulation. It is one of only two diterpenoids (alongside grandifolia B) from a panel of 14 S. grandifolia-derived compounds that exhibits dose-dependent vasorelaxation on both KCl- and norepinephrine-preconstricted rat aortic rings (EC50 36.36–74.51 µg/mL) [2]. Unlike grandifolia B, isograndifoliol additionally offers potent and selective BChE inhibition, creating a dual-pharmacophore tool compound that no single analog in this chemical space replicates [1][2].

Leukemia Cell Line Screening with a Sub-Micromolar Diterpenoid Chemotype

For oncology screening cascades targeting HL-60 promyelocytic leukemia cells, isograndifoliol (IC50 0.33 µM) provides a 9- to 28-fold potency advantage over commonly used tanshinone-class diterpenoids such as cryptotanshinone (IC50 9.4 µM) and przewaquinone B (IC50 3.0 µM) [3]. This potency differential enables researchers to use lower compound concentrations in dose-response studies, reducing solvent (DMSO) carryover artifacts and improving assay signal-to-noise ratios. The compound's concomitant vasorelaxant activity may also support angiogenesis-related mechanistic investigations in tumor biology [2][3].

Large-Scale Natural Product Isolation Feasibility and Cost-Effective Procurement

Procurement managers planning gram-scale isolation campaigns should prioritize isograndifoliol over its co-occurring norditerpenoids due to its dominant natural abundance: 302.0 mg/100 g dried root versus 8.1–28.5 mg/100 g for the other three characterized norditerpenoids from P. atriplicifolia [1]. This 10- to 37-fold abundance advantage translates directly into higher isolation yields per kilogram of biomass, lower solvent consumption, and reduced chromatographic processing time, making isograndifoliol the most economically viable norditerpenoid from this botanical source for preclinical efficacy and safety studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isograndifoliol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.